
(S)-Butyl 2-hydroxybutanoate spectroscopic
data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (S)-Butyl 2-hydroxybutanoate

Cat. No.: B137078 Get Quote

An In-depth Technical Guide to the Spectroscopic Analysis of (S)-Butyl 2-hydroxybutanoate

For researchers, scientists, and professionals in drug development, a thorough understanding

of the structural and chemical properties of chiral molecules like (S)-Butyl 2-
hydroxybutanoate is paramount. This guide provides a detailed overview of its spectroscopic

characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data. The information is presented to facilitate identification,

characterization, and quality control.

Chemical Structure
(S)-Butyl 2-hydroxybutanoate

Molecular Formula: C₈H₁₆O₃[1][2]

Molecular Weight: 160.21 g/mol [1][2][3]

CAS Number: 132513-51-0[1][2][3]
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 Caption: Chemical structure of (S)-
Butyl 2-hydroxybutanoate with atom numbering for NMR assignments.

Spectroscopic Data Summary
The following tables summarize the predicted and characteristic spectroscopic data for (S)-
Butyl 2-hydroxybutanoate. This data is derived from foundational spectroscopic principles

and analysis of structurally related compounds.

¹H NMR Spectroscopy
Solvent: CDCl₃ Frequency: 400 MHz (representative)

Proton

Assignment

(Atom No.)

Chemical Shift

(δ, ppm)
Multiplicity

Coupling

Constant (J,

Hz)

Integration

H-2 ~4.15 dd ~5.0, 7.0 1H

-OH ~2.5-3.5 br s - 1H

H-3 ~1.75 m ~7.0, 7.5 2H

H-4 ~0.95 t ~7.5 3H

H-1' ~4.20 t ~6.8 2H

H-2' ~1.65 m ~6.8, 7.4 2H

H-3' ~1.40 m ~7.4, 7.4 2H

H-4' ~0.92 t ~7.4 3H
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Note: The chemical shift of the hydroxyl (-OH) proton is variable and dependent on

concentration and temperature. It may be exchanged with D₂O.[4]

¹³C NMR Spectroscopy
Solvent: CDCl₃ Frequency: 100 MHz (representative)

Carbon Assignment (Atom No.) Chemical Shift (δ, ppm)

C-1 (C=O) ~175

C-2 (-CHOH) ~70

C-3 (-CH₂) ~28

C-4 (-CH₃) ~10

C-1' (-OCH₂) ~65

C-2' (-CH₂) ~31

C-3' (-CH₂) ~19

C-4' (-CH₃) ~14

Infrared (IR) Spectroscopy
Frequency Range (cm⁻¹) Vibration Type Intensity

3500 - 3200 O-H stretch (alcohol) Broad, Medium

2960 - 2870 C-H stretch (alkane) Strong

~1740 C=O stretch (ester) Strong

1300 - 1000 C-O stretch (ester and alcohol) Strong

Note: The characteristic strong absorption around 1740 cm⁻¹ is indicative of the ester carbonyl

group.[5]

Mass Spectrometry (MS)
Ionization Method: Electron Ionization (EI)
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m/z Proposed Fragment Notes

160 [M]⁺ Molecular Ion (low abundance)

103 [M - C₄H₉O]⁺ Loss of butoxy radical

87 [M - C₄H₉O₂]⁺
McLafferty rearrangement

product

75 [HO-CH-C(O)OH]⁺ Alpha-cleavage product

57 [C₄H₉]⁺ Butyl cation

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of (S)-Butyl 2-hydroxybutanoate in

~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an

internal standard.

Apparatus: A standard NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm

probe.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds,

relaxation delay of 1-2 seconds, and 8-16 scans.

Process the data with Fourier transformation, phase correction, and baseline correction.

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

¹³C NMR Acquisition:

Acquire a one-dimensional proton-decoupled carbon spectrum.
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Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds,

relaxation delay of 2-5 seconds, and 512-2048 scans.

Process the data similarly to the ¹H spectrum.

IR Spectroscopy
Sample Preparation: As (S)-Butyl 2-hydroxybutanoate is a liquid, the spectrum is best

obtained using the neat liquid (thin film) method.[6][7]

Place a single drop of the neat liquid onto the surface of a polished salt plate (e.g., NaCl or

KBr).[6][8]

Carefully place a second salt plate on top to spread the liquid into a thin, uniform film.[6]

Apparatus: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Acquire a background spectrum of the clean, empty salt plates.

Place the sample-containing plates into the spectrometer's sample holder.

Acquire the sample spectrum over a range of 4000-600 cm⁻¹.[7]

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry
Sample Introduction: Due to its volatility, (S)-Butyl 2-hydroxybutanoate is ideally suited for

analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[9][10]

Inject a dilute solution of the sample (e.g., in dichloromethane or ethyl acetate) into the GC

injector port.
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Apparatus: A GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight

analyzer) with an electron ionization (EI) source.

GC Separation:

Use a suitable capillary column (e.g., a non-polar DB-5 or similar).

Program the oven temperature to start at a low temperature (e.g., 60°C) and ramp up at a

controlled rate (e.g., 10°C/min) to a final temperature (e.g., 250°C) to ensure separation

from any impurities.[11]

Helium is typically used as the carrier gas.[11]

MS Detection:

As the compound elutes from the GC column, it enters the MS ion source.

Use a standard electron ionization energy of 70 eV.[11]

Scan a mass-to-charge (m/z) range of approximately 40-400 amu.

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an

unknown organic compound, such as (S)-Butyl 2-hydroxybutanoate, using the described

spectroscopic techniques.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://bio-protocol.org/exchange/minidetail?id=8577247&type=30
https://bio-protocol.org/exchange/minidetail?id=8577247&type=30
https://bio-protocol.org/exchange/minidetail?id=8577247&type=30
https://www.benchchem.com/product/b137078?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b137078?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preliminary Analysis

Functional Group Identification

Structural Elucidation

Final Confirmation

Pure Liquid Sample
((S)-Butyl 2-hydroxybutanoate)

Mass Spectrometry (MS)
Determine Molecular Weight & Formula

Provides MW

Infrared (IR) Spectroscopy
Identify Functional Groups (e.g., -OH, C=O)

Suggests Formula

Proposed Structure

1H NMR
Determine Proton Environments & Connectivity

Confirms Functional Groups

13C NMR
Determine Carbon Skeleton

Provides H-C Framework

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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